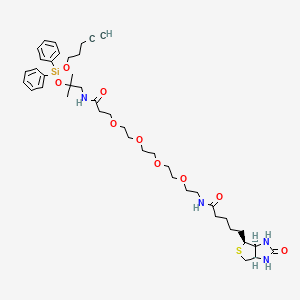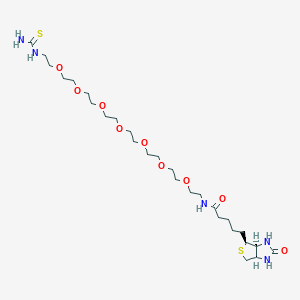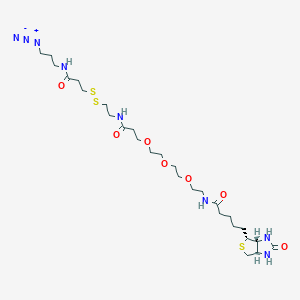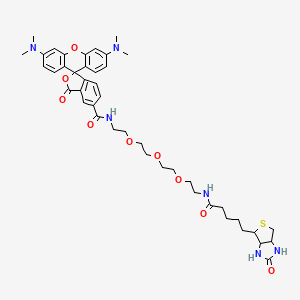
TAMRA-PEG3-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG3-biotin is a compound that combines three distinct chemical entities: tetramethylrhodamine (TAMRA), polyethylene glycol (PEG), and biotin. TAMRA is a fluorescent dye known for its bright red fluorescence, PEG is a hydrophilic polymer that enhances solubility, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in biochemical research for labeling, detection, and purification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-biotin typically involves the conjugation of TAMRA, PEG, and biotin through a series of chemical reactions. The process begins with the activation of biotin, followed by the attachment of PEG and finally the conjugation of TAMRA. The reactions are usually carried out under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The final product is purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG3-biotin undergoes various chemical reactions, including:
Click Chemistry: The azide group in this compound reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Bioconjugation: The biotin moiety binds strongly to avidin or streptavidin, enabling the conjugation of this compound to proteins and other biomolecules.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Avidin/Streptavidin: Proteins that bind strongly to biotin, used in bioconjugation reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is attached to proteins, peptides, or other biomolecules. These bioconjugates are used in various applications, including fluorescence imaging and protein purification .
Scientific Research Applications
TAMRA-PEG3-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological targets.
Industry: Applied in the purification of proteins and other biomolecules through affinity chromatography.
Mechanism of Action
The mechanism of action of TAMRA-PEG3-biotin involves its ability to bind to specific targets and emit fluorescence. The biotin moiety binds strongly to avidin or streptavidin, allowing for the specific targeting of biomolecules. The TAMRA dye emits bright red fluorescence upon excitation, enabling the visualization and detection of the labeled biomolecules .
Comparison with Similar Compounds
Similar Compounds
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA.
Biotin-PEG-NHS: Used for biotinylation of proteins and other biomolecules.
TAMRA-Azide-PEG-Biotin: Similar to TAMRA-PEG3-biotin but contains an azide group for click chemistry reactions.
Uniqueness
This compound is unique due to its combination of a fluorescent dye, a hydrophilic PEG spacer, and a biotin moiety. This combination allows for versatile applications in labeling, detection, and purification, making it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
3',6'-bis(dimethylamino)-3-oxo-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N6O9S/c1-48(2)28-10-13-32-35(24-28)57-36-25-29(49(3)4)11-14-33(36)43(32)31-12-9-27(23-30(31)41(52)58-43)40(51)45-16-18-55-20-22-56-21-19-54-17-15-44-38(50)8-6-5-7-37-39-34(26-59-37)46-42(53)47-39/h9-14,23-25,34,37,39H,5-8,15-22,26H2,1-4H3,(H,44,50)(H,45,51)(H2,46,47,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKRFATNNMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N6O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
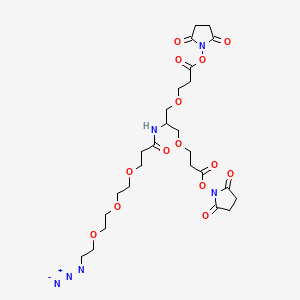
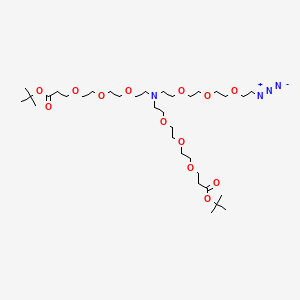
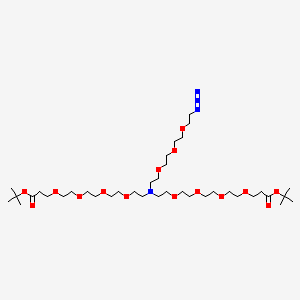
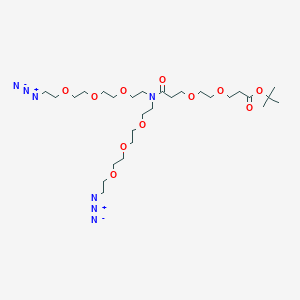
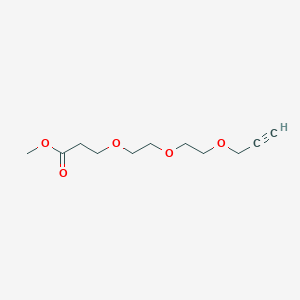

![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)


![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)
